Propyl thioarsenite

Description

Historical Context of Organoarsenic Compounds in Chemical Research

The field of organoarsenic chemistry, which investigates compounds containing carbon-arsenic bonds, has a rich history that predates much of modern organic chemistry. wikipedia.org One of the earliest synthetic organometallic compounds reported was the foul-smelling liquid cacodyl (B8556844) (tetramethyldiarsine), first prepared by Louis Claude Cadet de Gassicourt in 1760 by heating arsenic oxide with potassium acetate. wikipedia.orgrsc.org This discovery marked a pivotal moment, opening the door to a new class of chemical compounds. youtube.com

Throughout the 19th and early 20th centuries, organoarsenic chemistry played a significant role in the development of chemical theories. The work of chemists like Robert Bunsen on cacodyl and Edward Frankland's synthesis of related compounds helped establish the concept of valency. rsc.org The field reached a pinnacle of practical application in the early 1900s with the work of Paul Ehrlich. His search for a "magic bullet" to treat syphilis led to the synthesis of Salvarsan (arsphenamine), an organoarsenic compound that became the first effective chemotherapeutic agent for the disease, earning him a Nobel Prize. wikipedia.orgnih.gov Organoarsenic compounds were also developed for other applications, including as chemical warfare agents like Lewisite during World War I and as pesticides. wikipedia.orgwikipedia.org This extensive history underscores the foundational importance of organoarsenicals in the evolution of both theoretical and applied chemistry. rsc.org

The Significance of Arsenic-Sulfur Bonding Architectures in Main Group Chemistry

The bond between arsenic (As) and sulfur (S) is a cornerstone of arsenic's rich chemical behavior. uvm.edu As a metalloid in Group 15 of the periodic table, arsenic exhibits versatile bonding capabilities, and its affinity for sulfur is prominent in both nature and synthetic chemistry. uvm.edu Arsenic-sulfur bonds are strongly covalent, leading to diverse and complex structures. uvm.edu

In nature, this bonding is exemplified by minerals such as bright yellow orpiment (As₂S₃) and red-colored realgar (As₄S₄). uvm.eduwikipedia.org The structures of these arsenic sulfides are polymeric, featuring pyramidal arsenic(III) centers linked by two-coordinate sulfide (B99878) centers. wikipedia.org For instance, crystalline orpiment adopts a layered sheet structure held together by van der Waals forces. wikipedia.org

The reactivity of the As-S bond is also significant. Arsenic trisulfide, for example, reacts with aqueous sulfide ions to form soluble thioarsenite anions, such as the pyramidal trithioarsenite (AsS₃³⁻). wikipedia.orgnih.gov The formation of these thioarsenite and related thioarsenate species is crucial in geochemistry, influencing the transport and fate of arsenic in sulfidic waters. nih.govresearchgate.net The stability and reactivity of these As-S architectures continue to be an important area of study in inorganic and environmental chemistry.

Defining the Scope of Propyl Thioarsenite Research Within Organoarsenical Chemistry

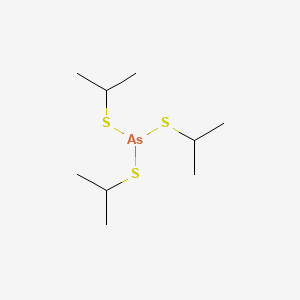

This compound, presumably S,S',S''-trithis compound [As(SCH₂CH₂CH₃)₃], is a specific molecule within the broader class of thioarsenites. Thioarsenites are compounds derived from arsenous acid (As(OH)₃) where one or more oxygen atoms are replaced by sulfur. In the case of this compound, it is the tri-ester of the hypothetical trithioarsenous acid, As(SH)₃, with propanethiol.

The scope of research for such a compound would traditionally involve its synthesis, structural characterization, and exploration of its reactivity. Synthesis would likely involve the reaction of an arsenic(III) source, such as arsenic trichloride (B1173362) (AsCl₃) or arsenic trioxide (As₂O₃), with propanethiol or a propyl thiolate salt. Characterization would employ modern analytical techniques to determine its structure and properties.

However, a review of the current scientific literature indicates that this compound is not a well-documented compound. Unlike its simpler inorganic analogue, arsenic trisulfide, or the more historically significant organoarsenic compounds with As-C bonds, specific research dedicated to the synthesis and characterization of this compound is conspicuously sparse. Its study, therefore, falls into a niche area of organoarsenical chemistry focused on As-S bonded esters, a less explored area compared to arsenic-carbon or arsenic-oxygen chemistries.

Current Research Landscape and Academic Gaps Regarding this compound Derivatives

The current research landscape in organoarsenic chemistry has evolved significantly. While early research was driven by applications in medicine and agriculture, contemporary studies are often focused on materials science, ligand design, and understanding fundamental bonding. nih.gov However, this modern focus has largely centered on arsenic-containing π-conjugated systems and polymers rather than simple alkyl thioarsenites. nih.gov

The most significant academic gap concerning this compound is the fundamental lack of experimental data. There is an absence of published, peer-reviewed studies detailing its synthesis, spectroscopic data (NMR, IR, Mass Spectrometry), or structural analysis (X-ray crystallography). This gap extends to its chemical properties and potential applications.

This lack of information highlights a broader underdeveloped area within main group chemistry. While the chemistry of thioethers (containing a C-S-C linkage) is vast, and the properties of inorganic thioarsenites in aqueous systems are a subject of active environmental research, the synthesis and characterization of simple, neutral alkyl thioarsenite esters like the propyl derivative remain largely unexplored. nih.gov Future research could fill this void by systematically synthesizing a series of alkyl thioarsenites (methyl, ethyl, propyl, etc.) to investigate how the alkyl chain length influences their physical properties, structure, and reactivity.

Research Data

Given the absence of specific experimental data for this compound in the available literature, the following table provides key properties for the related inorganic solid, Arsenic Trisulfide (Orpiment), to illustrate the typical characterization of compounds dominated by arsenic-sulfur bonding.

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | As₂S₃ | wikipedia.org |

| Molar Mass | 246.02 g·mol⁻¹ | wikipedia.org |

| Appearance | Dark yellow / orange solid | wikipedia.org |

| Crystal Structure | Monoclinic | wikipedia.org |

| Coordination Geometry (As) | Trigonal Pyramidal | wikipedia.org |

| Melting Point | 310 °C (590 °F; 583 K) | wikipedia.org |

| Boiling Point | 707 °C (1,305 °F; 980 K) | wikipedia.org |

| Solubility in Water | Insoluble | wikipedia.org |

Properties

CAS No. |

5582-57-0 |

|---|---|

Molecular Formula |

C9H21AsS3 |

Molecular Weight |

300.4 g/mol |

IUPAC Name |

tris(propan-2-ylsulfanyl)arsane |

InChI |

InChI=1S/C9H21AsS3/c1-7(2)11-10(12-8(3)4)13-9(5)6/h7-9H,1-6H3 |

InChI Key |

XJUJPNRSHJHBOK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)S[As](SC(C)C)SC(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Pathways for Propyl Thioarsenite Derivatives

Overview of Precursor Chemistry and Reaction Classes for Thioarsenite Synthesis

The synthesis of thioarsenites, including propyl thioarsenite, fundamentally involves the formation of an arsenic-sulfur (As-S) bond. The primary precursors for these syntheses are arsenic(III) compounds and appropriate sulfur-containing reagents.

Arsenic Precursors:

Arsenic(III) oxide (As₂O₃): A common and readily available starting material. tandfonline.comtandfonline.com

Arsenous acid (H₃AsO₃): Formed from the hydration of arsenic(III) oxide, it serves as a key reactant in aqueous or alcoholic solutions. tandfonline.comtandfonline.com

Arsenic(III) halides (e.g., AsCl₃): Highly reactive precursors that can be used in non-aqueous media.

Sulfur Precursors:

Thiols (RSH): For the synthesis of alkyl thioarsenites like this compound, the corresponding thiol, in this case, propanethiol (CH₃CH₂CH₂SH), is the essential sulfur source. tandfonline.comtandfonline.com

Key Reaction Classes: The formation of the As-S bond in thioarsenites typically falls into the following reaction categories:

Condensation Reactions: These reactions involve the formation of a larger molecule from smaller ones with the elimination of a small molecule, such as water. The reaction between arsenous acid and a thiol is a prime example. tandfonline.com

Salt Metathesis: This involves the reaction of an arsenic halide with a metal thiolate.

Ligand Exchange/Transesterification: This approach involves the replacement of a ligand on an arsenic center with a thiol.

Detailed Analysis of this compound Synthesis Pathways

A primary and straightforward method for the synthesis of trialkyl trithioarsenites, such as trithis compound ((CH₃CH₂CH₂S)₃As), is the direct condensation reaction between an arsenic(III) precursor and an alkyl thiol. tandfonline.comtandfonline.com

The general reaction using arsenic(III) oxide and a generic thiol (RSH) is as follows:

As₂O₃ + 6 RSH ⇌ 2 As(SR)₃ + 3 H₂O tandfonline.com

For the specific synthesis of trithis compound, propanethiol would be the reactant:

As₂O₃ + 6 CH₃CH₂CH₂SH ⇌ 2 As(SCH₂CH₂CH₃)₃ + 3 H₂O

Alternatively, using arsenous acid, the reaction is:

H₃AsO₃ + 3 RSH ⇌ As(SR)₃ + 3 H₂O tandfonline.com

With propanethiol, this becomes:

H₃AsO₃ + 3 CH₃CH₂CH₂SH ⇌ As(SCH₂CH₂CH₃)₃ + 3 H₂O

These reactions are typically carried out at room temperature in aqueous or aqueous ethanolic solutions and can proceed to give quantitative yields of the trialkyl trithioarsenite. tandfonline.com The reaction is favored by the unionized forms of the reagents. tandfonline.com

Table 1: Reaction Parameters for the Synthesis of Trialkyl Trithioarsenites

| Parameter | Value/Condition | Source |

|---|---|---|

| Arsenic Precursor | Arsenic(III) oxide, Arsenous acid | tandfonline.comtandfonline.com |

| Sulfur Precursor | Alkyl thiol (e.g., Propanethiol) | tandfonline.comtandfonline.com |

| Solvent | Water, Aqueous ethanol | tandfonline.com |

| Temperature | Room temperature | tandfonline.com |

| Product | Trialkyl trithioarsenite | tandfonline.comtandfonline.com |

While less commonly documented for simple alkyl thioarsenites, transesterification and ligand exchange reactions represent a plausible synthetic route. This approach would involve reacting a pre-existing arsenite ester, such as triethoxyarsine (As(OCH₂CH₃)₃), with propanethiol.

The hypothetical reaction would be:

As(OR')₃ + 3 RSH ⇌ As(SR)₃ + 3 R'OH

For the synthesis of trithis compound from triethoxyarsine, the reaction would be:

As(OCH₂CH₃)₃ + 3 CH₃CH₂CH₂SH ⇌ As(SCH₂CH₂CH₃)₃ + 3 CH₃CH₂CH₂OH

This type of reaction is driven by the relative nucleophilicity of the incoming thiol and the stability of the leaving alcohol. The mechanism would likely involve nucleophilic attack of the thiol on the arsenic center, followed by proton transfer and elimination of the alcohol.

Mechanistic Investigations of this compound Formation Reactions

The formation of trialkyl trithioarsenites from arsenous acid and thiols is understood to proceed through a stepwise substitution of the hydroxyl groups on the arsenous acid with the thiol.

The proposed mechanism involves the following steps:

Protonation of a hydroxyl group on arsenous acid, making it a better leaving group (water).

Nucleophilic attack by the sulfur atom of the thiol on the arsenic center.

Deprotonation of the resulting intermediate to form the first As-S bond and regenerate the acid catalyst.

This process is repeated until all three hydroxyl groups have been replaced by the alkylthio groups. The reaction is pH-dependent, with studies on the reaction of arsenous acid with thiophenol showing an optimal pH of around 7. tandfonline.com This suggests that the reaction is favored when both the arsenous acid and the thiol are in their unionized forms. tandfonline.com

Stereochemical Control and Regioselectivity in this compound Synthesis

The arsenic atom in trithis compound is a potential stereocenter if the three propyl groups are different or if the molecule as a whole is chiral. However, in the case of trithis compound where all three alkyl groups are identical, the molecule is achiral.

Organoarsenic compounds, in general, can exhibit stereochemistry. The synthesis of tertiary asymmetric arsines and their separation into optically active isomers has been a subject of study. researchgate.net The configurational stability and the energy of the inversion barrier in asymmetric arsines are key factors in their stereochemistry. researchgate.net

For the synthesis of a hypothetical chiral this compound derivative, for instance, by using a chiral thiol or a chiral arsenic precursor, stereochemical control would be a critical consideration. The stereochemical outcome of the reaction would depend on the mechanism of the nucleophilic substitution at the arsenic center (e.g., inversion or retention of configuration).

Regioselectivity is not a significant factor in the synthesis of trithis compound from propanethiol and arsenic(III) oxide or arsenous acid, as there is only one reactive site on the thiol (the sulfur atom) and the three hydroxyl groups on arsenous acid are equivalent.

Green Chemistry Principles in this compound Production

Applying the principles of green chemistry to the synthesis of this compound and other organoarsenic compounds is crucial to minimize their environmental impact. ijfmr.comepitomejournals.com

Key green chemistry considerations include:

Atom Economy: The condensation reaction between arsenic(III) oxide and propanethiol has a high atom economy, as the only byproduct is water.

Use of Safer Solvents: The ability to perform the synthesis in water or ethanol, which are considered greener solvents, is a significant advantage. tandfonline.comroyalsocietypublishing.org

Energy Efficiency: The reactions can often be carried out at room temperature, reducing energy consumption. tandfonline.com

Waste Reduction: The high yields of the condensation reaction minimize the formation of byproducts and waste. tandfonline.com

Use of Renewable Feedstocks: While the arsenic precursor is of mineral origin, exploring the use of biologically derived thiols could be a future avenue for greening the process.

Future research in this area could focus on developing catalytic methods for thioarsenite synthesis, further improving energy efficiency and reducing the need for stoichiometric reagents.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Trithis compound |

| Arsenic(III) oxide |

| Arsenous acid |

| Arsenic(III) halides |

| Propanethiol |

| Triethoxyarsine |

Coordination Chemistry of Propyl Thioarsenite Ligands

Ligand System Characterization: Steric and Electronic Influences of Propyl Thioarsenite Moieties

The behavior of this compound as a ligand is fundamentally governed by the interplay of steric and electronic effects originating from the propyl groups and the arsenic-sulfur linkage. The propyl groups introduce a degree of steric bulk around the arsenic donor atom, which can influence the coordination number and geometry of the resulting metal complexes. This steric hindrance can be systematically tuned by modifying the alkyl chain, although this article focuses solely on the propyl derivative.

Electronically, the thioarsenite moiety is a soft ligand, favoring coordination to soft metal centers. The arsenic atom, with its available lone pair of electrons, acts as a σ-donor. The nature of the sulfur and propyl substituents modulates the electron density on the arsenic, thereby influencing its donor strength. While detailed experimental data on the electronic parameters of this compound are not extensively documented, analogies can be drawn from related organoarsenic and thiol ligands. The electronic properties can be probed using techniques such as infrared (IR) spectroscopy by observing the shifts in vibrational frequencies of coordinated ancillary ligands (e.g., CO) or directly through computational studies.

The interplay of these steric and electronic factors is crucial in determining the stability and reactivity of this compound metal complexes. For instance, increased steric bulk from the propyl groups might favor the formation of complexes with lower coordination numbers, while the electronic profile will dictate the strength and nature of the metal-arsenic bond.

Metal Complexation Studies with Transition Metals

The ability of this compound to coordinate with a variety of transition metals opens avenues for the synthesis of novel coordination compounds with potentially interesting structural and reactive properties.

The synthesis of metal complexes with this compound ligands can generally be achieved through the reaction of a suitable metal precursor with the this compound ligand in an appropriate solvent. The choice of synthetic methodology often depends on the lability of the ligands on the metal precursor and the desired stoichiometry. Common methods include direct reaction of the metal salt with the ligand or displacement of a weakly coordinating ligand.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the presence and environment of the propyl groups.

Infrared (IR) and Raman Spectroscopy: These techniques can provide insights into the metal-ligand vibrations.

UV-Visible Spectroscopy: The electronic transitions in the complexes can be studied to understand their electronic structure.

Hypothetical Characterization Data for a this compound Metal Complex

| Technique | Observed Data | Interpretation |

|---|---|---|

| 1H NMR (CDCl3, ppm) | δ 0.95 (t, 6H), 1.68 (m, 4H), 2.85 (t, 4H) | Signals corresponding to the propyl groups of the coordinated ligand. |

| IR (KBr, cm-1) | ν(M-As) at 350 cm-1 | Vibrational mode indicating the formation of a metal-arsenic bond. |

| UV-Vis (CH2Cl2, nm) | λmax = 450 nm | Charge transfer band, potentially from the ligand to the metal (LMCT). |

The bond between a transition metal and a this compound ligand is primarily a coordinate covalent bond, where the arsenic atom donates its lone pair of electrons to an empty orbital on the metal center. youtube.comfiveable.me The nature of this bond can have both σ-donor and, potentially, π-acceptor characteristics. The σ-donation from the arsenic lone pair is the principal interaction. fiveable.me

The possibility of π-backbonding, where the metal donates electron density from its d-orbitals into empty orbitals of the arsenic atom (likely d-orbitals), can also be considered. libretexts.org The extent of this π-interaction would depend on the energy and symmetry of the respective orbitals and the electron richness of the metal center. libretexts.org Computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and bonding in these complexes. These calculations can provide information on orbital contributions to the metal-ligand bond and quantify the extent of σ-donation and π-backbonding.

Secondary bonding interactions, such as those between the sulfur atoms of the thioarsenite and the metal center or other ligands, might also play a role in stabilizing the complex. nih.gov

The stability of this compound metal complexes and the dynamics of their ligand exchange are critical for understanding their reactivity. Thioarsenite complexes, in general, can undergo rapid ligand exchange. geoscienceworld.org The rate of ligand exchange is influenced by several factors, including the nature of the metal, the steric and electronic properties of the this compound ligand, and the solvent.

Studies on related arsenic-thiol complexes have shown that these ligands can participate in exchange reactions with other biological thiols, such as glutathione. nih.gov This suggests that the As-S bond in this compound complexes might be labile under certain conditions. The stability of the coordination compounds can be assessed by techniques like NMR spectroscopy (by monitoring changes in the spectra over time or with the addition of a competing ligand) and by thermodynamic measurements. The presence of bulky propyl groups might kinetically stabilize the metal-arsenic bond by hindering the approach of incoming ligands.

Catalytic Implications of this compound Metal Complexes

Transition metal complexes containing sulfur-donor ligands are known to be active in various catalytic transformations. acs.orgresearchgate.netmdpi.com By extension, metal complexes of this compound hold potential as catalysts in organic synthesis.

While specific catalytic applications of this compound complexes are not reported in the provided search results, their properties suggest potential utility in several areas of organic transformations. The soft nature of the arsenic and sulfur donor atoms makes them suitable for activating soft substrates.

Potential areas of application could include:

Cross-coupling reactions: The ability of the metal center to undergo oxidative addition and reductive elimination cycles, modulated by the electronic properties of the this compound ligand, could be exploited in C-C and C-heteroatom bond formation.

Hydroformylation and related carbonylation reactions: The electronic flexibility of the metal-propyl thioarsenite framework might be beneficial in reactions involving CO.

Polymerization: The steric environment created by the propyl groups could influence the stereoselectivity of polymerization reactions.

To explore these possibilities, a systematic study would be required, involving the synthesis of a range of this compound complexes with different transition metals and their screening in various catalytic reactions. The performance of these catalysts would be evaluated based on activity, selectivity, and turnover number.

Illustrative Table of Potential Catalytic Applications

| Organic Transformation | Potential Role of this compound Complex | Key Ligand Feature |

|---|---|---|

| Suzuki Coupling | Stabilization of the active catalytic species. | Electronic tuning of the metal center. |

| Heck Reaction | Facilitating oxidative addition of aryl halides. | σ-donating ability of the arsenic atom. |

| Olefin Polymerization | Controlling the stereochemistry of the polymer. | Steric bulk of the propyl groups. |

No Information Found on this compound in the Context of Coordination Chemistry

Extensive searches of chemical literature and databases have yielded no specific information regarding the chemical compound “this compound” as a ligand in coordination chemistry or its role in metal-ligand cooperativity within catalytic cycles.

Therefore, it is not possible to provide an article on the "" or its "Role of Metal-Ligand Cooperativity in Catalytic Cycles" as there is no scientific basis for such a discussion in the existing literature. The compound itself, if it exists, does not appear to have been studied in this context.

Advanced Analytical Techniques for Propyl Thioarsenite Characterization

Spectroscopic Methodologies for Structural Confirmation

Spectroscopic techniques are indispensable for the structural elucidation of propyl thioarsenite, offering insights into its electronic and vibrational properties and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of molecules in solution. For this compound, ¹H and ¹³C NMR are the most informative techniques.

In the ¹H NMR spectrum of this compound, the protons of the three equivalent propyl groups would exhibit characteristic signals. The terminal methyl (CH₃) protons would appear as a triplet, the methylene (CH₂) group adjacent to the sulfur would also be a triplet, and the central methylene (CH₂) group would present as a sextet due to coupling with the neighboring protons.

The ¹³C NMR spectrum provides information about the carbon skeleton. Each carbon atom in the propyl group would give a distinct signal, with their chemical shifts being influenced by their proximity to the sulfur atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Multiplicity (¹H NMR) |

| α-CH₂ | 2.5 - 2.8 | 35 - 40 | Triplet |

| β-CH₂ | 1.6 - 1.9 | 22 - 27 | Sextet |

| γ-CH₃ | 0.9 - 1.2 | 12 - 15 | Triplet |

Vibrational (IR, Raman) Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, these techniques are particularly useful for confirming the presence of C-H, C-C, and As-S bonds.

The IR spectrum would be expected to show strong absorption bands corresponding to the stretching and bending vibrations of the C-H bonds in the propyl groups. The As-S stretching vibrations would appear in the lower frequency region of the spectrum, typically between 400 and 500 cm⁻¹.

Raman spectroscopy, which is complementary to IR, is particularly sensitive to the vibrations of non-polar bonds. Therefore, the As-S bonds in this compound would be expected to produce a strong signal in the Raman spectrum.

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹, predicted) |

| C-H stretching | 2850 - 3000 |

| C-H bending | 1350 - 1470 |

| C-C stretching | 800 - 1200 |

| As-S stretching | 400 - 500 |

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. The fragmentation of the molecular ion would likely proceed through the cleavage of the As-S and C-S bonds. Common fragmentation pathways for organoarsenic compounds often involve the loss of alkyl or thioalkyl radicals.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z (predicted) | Possible Origin |

| [As(SC₃H₇)₃]⁺ | 294 | Molecular Ion |

| [As(SC₃H₇)₂]⁺ | 219 | Loss of a propylthio radical (•SC₃H₇) |

| [As(SC₃H₇)(S)]⁺ | 182 | Loss of a propyl radical and a propylthio radical |

| [AsS₂]⁺ | 139 | Loss of three propyl radicals |

| [C₃H₇S]⁺ | 75 | Propylthio cation |

| [As]⁺ | 75 | Arsenic cation |

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound has not been reported in the searched literature, studies on related arsenic-sulfur compounds reveal common structural motifs. It is anticipated that in the solid state, the arsenic atom in this compound would adopt a trigonal pyramidal geometry, with the three sulfur atoms and a lone pair of electrons occupying the vertices. The propyl groups would extend from the sulfur atoms.

Chromatographic Separation and Detection Protocols for Organoarsenicals

Chromatographic techniques are essential for the separation and quantification of organoarsenical compounds from complex mixtures, such as environmental or biological samples.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Methods

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. This compound, being a relatively volatile organoarsenic compound, can be effectively analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. The choice of the GC column is critical, with non-polar or medium-polarity columns typically providing good separation. The operating conditions, such as the temperature program of the oven, the injector temperature, and the carrier gas flow rate, must be optimized to achieve good resolution and peak shape.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used for the separation of a wide range of compounds, including those that are not suitable for GC analysis due to low volatility or thermal instability. For a non-polar compound like this compound, reversed-phase HPLC would be the method of choice. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and an organic solvent like acetonitrile or methanol). The separation is based on the partitioning of the analyte between the stationary and mobile phases. Detection can be achieved using various detectors, such as a UV detector or, for higher sensitivity and specificity, an inductively coupled plasma mass spectrometer (ICP-MS).

Table 4: General Chromatographic Conditions for the Analysis of Alkyl Thioarsenites

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Column | Non-polar or medium-polarity capillary column (e.g., DB-5ms) | Reversed-phase column (e.g., C18) |

| Mobile Phase/Carrier Gas | Inert gas (e.g., Helium, Nitrogen) | Gradient or isocratic mixture of water and organic solvent (e.g., acetonitrile, methanol) |

| Detector | Mass Spectrometer (MS), Flame Ionization Detector (FID) | UV-Vis Detector, Inductively Coupled Plasma Mass Spectrometer (ICP-MS) |

| Typical Application | Analysis of volatile and thermally stable organoarsenicals | Separation of a wide range of organoarsenicals, including less volatile and thermally labile compounds |

Hyphenated Techniques (e.g., GC-MS, HPLC-ICP-MS) for Elemental and Molecular Speciation

The precise identification and quantification of specific arsenic compounds, known as speciation, is critical due to the varying toxicity and chemical behavior of different arsenic forms. nih.gov Hyphenated techniques, which couple a separation method with a sensitive detection method, are essential for resolving complex mixtures and providing detailed molecular and elemental information. nih.govsemanticscholar.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. d-nb.info For organoarsenic compounds that are not naturally volatile, a derivatization step is typically required to increase their volatility for GC analysis. nih.gov In the case of this compound, its volatility would depend on its exact molecular structure and weight.

The process involves injecting the sample into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. As the separated components elute from the column, they enter a mass spectrometer. The MS ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique fragmentation pattern or "fingerprint" for identification. gcms.cz The high specificity of MS detection allows for positive identification of analytes even at trace levels. gcms.cz

High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS)

High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS) is considered the most powerful and widely used technique for arsenic speciation. nih.govd-nb.info This method combines the excellent separation capabilities of HPLC for various arsenic species in a liquid sample with the high sensitivity and element-specific detection of ICP-MS. nih.govingeniatrics.com

The analytical workflow involves:

Separation: A liquid sample containing a mixture of arsenic compounds is injected into the HPLC system. Based on the chosen column (e.g., anion-exchange, cation-exchange, or reverse-phase) and mobile phase, the different arsenic species, including potential forms of this compound, are separated based on their physicochemical properties. nih.govingeniatrics.com

Nebulization and Ionization: The eluent from the HPLC column is continuously introduced into the ICP-MS. It is converted into a fine aerosol by a nebulizer before entering a high-temperature argon plasma (6,000–10,000 K). The intense heat desolvates, atomizes, and ionizes the arsenic atoms within the molecules.

Detection: The resulting ions are then guided into the mass spectrometer, which separates them based on their mass-to-charge ratio. For arsenic, the ICP-MS is typically set to monitor for the isotope at m/z 75. ohsu.edu This provides an extremely sensitive and selective signal for arsenic, allowing for quantification at ultra-trace levels (parts-per-billion or even parts-per-trillion). tudublin.ie

The combination of HPLC retention time with element-specific mass detection allows for unambiguous identification and quantification of individual arsenic species. nih.gov

The following interactive table summarizes typical instrumental parameters for the speciation analysis of arsenic compounds using HPLC-ICP-MS, which would be applicable for the analysis of this compound.

Table 1: Typical HPLC-ICP-MS Parameters for Arsenic Speciation

| Parameter | Setting | Purpose |

|---|---|---|

| HPLC Column | Anion-Exchange (e.g., PRP-X100) | Separates anionic arsenic species like arsenite, arsenate, MMA, and DMA. nih.gov |

| Mobile Phase | Ammonium carbonate/phosphate buffer | Elutes the separated species from the column into the detector. nih.govohsu.edu |

| Flow Rate | 0.8 - 1.5 mL/min | Controls the speed of separation and introduction into the ICP-MS. |

| ICP RF Power | 1400 - 1600 W | Maintains the argon plasma for efficient sample ionization. |

| Plasma Gas Flow | 15 - 18 L/min | Sustains the plasma torch. |

| Monitored m/z | 75 (As), 77 (ArCl interference check) | Provides element-specific detection for arsenic and monitors for potential polyatomic interferences. ohsu.edu |

Electrochemical Characterization of this compound Systems

Electrochemical techniques are highly valuable for characterizing arsenic compounds as they are inherently sensitive to the element's oxidation state. pdx.edudeswater.com These methods can provide detailed information on the redox behavior (oxidation-reduction potentials) and concentration of electroactive species like this compound.

Voltammetric Techniques

Voltammetry measures the current response of a system to an applied potential. For arsenic analysis, Anodic Stripping Voltammetry (ASV) is a particularly sensitive and widely used method. nih.govresearchgate.net

The process for characterizing an arsenic species using ASV typically involves two steps:

Deposition Step: A negative potential is applied to a working electrode (often gold or a modified electrode) for a set period. This causes the arsenic species in the sample, such as As(III) from this compound, to be reduced and pre-concentrated onto the electrode surface.

Stripping Step: The potential is then scanned in the positive direction. The deposited arsenic is "stripped" from the electrode by being re-oxidized, which generates a current peak. The potential at which this peak occurs is characteristic of the arsenic species, and the peak's height or area is proportional to its concentration in the sample. researchgate.net

The specific redox potentials for this compound would be influenced by the electron-donating or withdrawing nature of the propyl and thio- ligands attached to the arsenic center, distinguishing it from inorganic arsenite or other organoarsenicals.

Cyclic Voltammetry (CV)

Cyclic Voltammetry is another key technique used to probe the redox properties of a compound. In a CV experiment, the potential is swept linearly in one direction (e.g., negative) and then reversed. The resulting plot of current versus potential (a voltammogram) provides information about the oxidation and reduction potentials of the analyte and the kinetics of the electron transfer reactions. nih.gov For this compound, CV could be used to determine its formal reduction potential and to study the stability of its oxidized and reduced forms.

The table below provides a conceptual comparison of expected electrochemical responses for different arsenic species, illustrating the basis for their electrochemical characterization.

Table 2: Comparative Electrochemical Data for Arsenic Species

| Arsenic Species | Electrochemical Technique | Typical Peak Potential Range (vs. Ag/AgCl) | Key Feature |

|---|---|---|---|

| Arsenite (As(III)) | Anodic Stripping Voltammetry (ASV) | +0.1 V to +0.2 V | Directly detectable; forms the basis for most electrochemical arsenic sensing. deswater.com |

| Arsenate (As(V)) | ASV (after reduction) | N/A (electrochemically inactive) | Requires a chemical or electrochemical reduction step to As(III) prior to detection. pdx.edu |

| This compound (As(III) center) | ASV / Cyclic Voltammetry | Predicted shift from As(III) | The presence of propyl and sulfur groups is expected to alter the electron density at the arsenic center, shifting the redox potential. |

Theoretical and Computational Investigations of Propyl Thioarsenite

Quantum Chemical Modeling of Electronic Structure and Bonding in Propyl Thioarsenite

Specific quantum chemical modeling studies on this compound are not available in the current body of scientific literature. Such an investigation would typically involve:

Density Functional Theory (DFT) Calculations for Geometries and Energies

This subsection would present the results of DFT calculations, including optimized molecular geometry (bond lengths and angles) and thermodynamic energies. Without published research, no data table can be provided.

Molecular Orbital Analysis and Electronic Properties

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be discussed here to understand the compound's reactivity and electronic properties. As no specific studies exist, no data on orbital energies or electron density distributions can be presented.

Reaction Mechanism Prediction through Computational Simulations

Computational simulations to predict the reaction mechanisms of this compound have not been reported. A typical study in this area would involve:

Transition State Analysis for this compound Reactions

This would involve the identification and characterization of transition state structures to determine reaction pathways and activation energies. In the absence of research, no data on transition states can be provided.

Computational Studies of Ligand-Metal Interactions in Coordination Complexes

If this compound were to act as a ligand, this section would detail computational studies of its coordination with metal centers. No such studies have been published.

Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling of Thioarsenite Behaviors

QSPR studies aim to build mathematical models that correlate the chemical structure of thioarsenites with their physical, chemical, or biological properties. There are no published QSPR models specifically for this compound or a closely related series of thioarsenites.

Applications of Propyl Thioarsenite in Advanced Materials and Catalysis

Development of Novel Materials with Unique Electronic or Chemical Properties

The integration of organoarsenic compounds into advanced materials is a niche area of research. Without experimental or theoretical data on propyl thioarsenite, its potential contributions to materials with unique electronic or chemical properties cannot be determined.

There is no information to suggest that this compound has been considered or used as a precursor for semiconductor materials. The choice of precursors is critical in semiconductor manufacturing, and materials are selected based on their volatility, purity, and decomposition pathways. The properties of this compound in this context are unknown.

The synthesis of optoelectronic materials often involves compounds with specific photophysical properties. No research has been published detailing the synthesis of this compound or the evaluation of its optical and electronic characteristics, which would be a prerequisite for considering it for optoelectronic applications.

Nanotechnology Applications Incorporating Organoarsenic Compounds

While some organoarsenic compounds have been investigated in the field of nanotechnology, particularly for biomedical applications, there are no specific mentions of this compound in this context. Its suitability for the synthesis or functionalization of nanomaterials has not been investigated.

Fabrication of Arsenic-Containing Nanostructures

The synthesis of arsenic-containing nanostructures, such as arsenic sulfide (B99878) nanoparticles, is a significant area of materials science research. nih.gov These materials are typically synthesized through various chemical, physical, and biological methods. nih.gov The choice of precursor materials is critical as it significantly influences the size, shape, and biological function of the resulting nanoparticles. nih.gov However, the scientific literature does not currently describe the use of this compound as a precursor or reagent in the fabrication of these nanostructures. Research in this area often involves compounds like arsenic trisulfide and other arsenic salts, but specific methodologies employing this compound are not documented.

Surface Chemistry and Functionalization of Nanomaterials

The functionalization of nanoparticle surfaces is crucial for enhancing their stability, biocompatibility, and targeting capabilities in various applications. frontiersin.orgnih.gov This process often involves the use of organic molecules, including thiols, which can form strong bonds with the nanoparticle surface. nih.govresearchgate.net Thiol-based compounds are widely used for the surface modification of a variety of nanoparticles. researchgate.net Despite the prevalence of thiol-containing molecules in nanoscience, there is no specific research available that details the use of this compound for the surface chemistry and functionalization of nanomaterials. The unique properties that the propylthio group might impart to a nanoparticle surface remain an unexplored area of research.

As the body of scientific knowledge is constantly evolving, it is possible that research into the applications of this compound in these advanced fields may emerge in the future.

Environmental Geochemistry and Abiotic Transformation of Propyl Thioarsenite

Environmental Pathways and Transport Mechanisms in Aquatic and Sedimentary Systems

The transport and distribution of propyl thioarsenite in aquatic and sedimentary environments are governed by its interaction with solid phases and its mobility in the aqueous phase.

The sorption and desorption of this compound on environmental surfaces such as minerals, metal oxides, and organic matter are critical processes that control its mobility and bioavailability. The affinity of arsenic compounds for various surfaces is highly dependent on the arsenic species and the properties of the sorbent material. researchgate.net

Research Findings:

Studies on various organoarsenic compounds demonstrate that their sorption behavior is influenced by pH, the chemical nature of the organic substituent, and the mineralogy of the sediments.

Iron and Manganese Oxides: Iron (Fe) and manganese (Mn) oxides are significant sinks for arsenic in the environment. geoscienceworld.org The sorption of arsenate (As(V)) and arsenite (As(III)) on minerals like goethite, hematite, and lepidocrocite is well-documented. nm.gov Generally, As(V) exhibits stronger sorption than As(III) and organic arsenic species like monomethylarsonic acid (MMAA) and dimethylarsinic acid (DMAA) under many pH conditions. nm.gov For aromatic organoarsenic compounds, ferric and manganese binary oxides have shown high removal capacity. vvsu.ru The presence of hydroxyl functional groups on the surface of iron-based adsorbents facilitates the formation of complexes with As(V). mdpi.com It is anticipated that this compound would also exhibit significant sorption to these materials, with the propyl group potentially influencing the sorption mechanism through hydrophobic interactions.

Clay Minerals: Clay minerals can also contribute to the sorption of arsenic species, although their importance can vary depending on the specific mineral and environmental conditions. escholarship.org

Organic Matter: Soil and sediment organic matter can affect arsenic sorption by competing for binding sites or by forming complexes with arsenic species. nm.gov

Interactive Data Table: Sorption of Various Arsenic Compounds on Goethite

| Arsenic Species | Sorption Maximum pH | Relative Sorption below pH 7 | Relative Sorption above pH 7 |

| Arsenate (As(V)) | ~6 | High | High |

| Arsenite (As(III)) | ~6 | Low | Moderate |

| MMAA | Low pH | Moderate | Low |

| DMAA | Low pH | Moderate | Low |

Data synthesized from studies on analogous compounds. nm.gov

Predicting the transport of this compound in aquatic and sedimentary systems requires mathematical models that incorporate key geochemical processes. These models typically account for advection, dispersion, and the chemical reactions that influence the concentration of the compound in the dissolved and solid phases.

The mobility of arsenic compounds is largely controlled by adsorption and transformation processes. escholarship.org Therefore, transport models for this compound would need to consider:

Adsorption/Desorption Kinetics: The rates of sorption and desorption to and from sediments and suspended particles.

Redox Transformations: The conversion between different oxidation states of arsenic, which significantly affects mobility. researchgate.netnih.gov

Hydrolysis and other Degradation Reactions: The breakdown of the parent compound into potentially more or less mobile products.

Due to the lack of specific experimental data for this compound, parameters for transport models would need to be estimated based on data from structurally similar organoarsenic compounds and thioarsenates.

Abiotic Degradation Processes of Organoarsenicals in Natural Environments

This compound can undergo several abiotic degradation processes in the environment, leading to its transformation into other arsenic species.

Hydrolysis is a key abiotic degradation pathway for many organic compounds, including those with ester or thioester linkages. mdpi.com The thioarsenite group in this compound is susceptible to hydrolysis, which involves the cleavage of the arsenic-sulfur bond.

The rate of hydrolysis is influenced by pH and temperature. mdpi.com While specific data for this compound is unavailable, the hydrolysis of thioesters can be promoted by both acidic and basic conditions. nih.gov It is plausible that the hydrolysis of this compound would yield arsenite (As(III)) and a propyl-sulfur compound.

Analogous Hydrolysis Reaction:

General Thioester Hydrolysis: R-S-R' + H₂O → R-SH + R'-OH

In the context of this compound, the reaction could proceed as:

Postulated this compound Hydrolysis: (C₃H₇)S-As(OH)₂ + H₂O → C₃H₇-SH + H₃AsO₃ (Arsenous acid)

The resulting arsenous acid would exist in equilibrium with other arsenite species depending on the pH of the surrounding water.

Photolytic Transformations:

Sunlight can induce the degradation of organic compounds in a process known as photolysis. frontiersin.org Organoarsenic pesticides have been shown to undergo photolytic degradation. researchgate.netnih.gov The process can be direct, where the molecule itself absorbs light, or indirect, mediated by other substances in the water. nih.gov

For this compound, photolysis could lead to the cleavage of the carbon-sulfur or arsenic-sulfur bonds, ultimately resulting in the formation of inorganic arsenic species. researchgate.net The presence of photosensitizers in natural waters, such as dissolved organic matter, could enhance the rate of degradation.

Redox Transformations:

Arsenic is a redox-sensitive element, and its speciation and mobility are strongly influenced by the redox conditions of the environment. researchgate.net Arsenic can exist in several oxidation states, with As(V) (arsenate) and As(III) (arsenite) being the most common in natural waters. nih.gov

Oxidation: In oxic environments, this compound is likely to be oxidized. The As(III) in the thioarsenite moiety can be oxidized to As(V). This oxidation can be mediated by manganese oxides or photochemically induced processes. acs.orgnih.gov The sulfur atom is also susceptible to oxidation, potentially leading to the formation of sulfate.

Reduction: Under reducing conditions, such as those found in anoxic sediments, As(V) species can be reduced to As(III). nih.gov If this compound is transformed into arsenate, it could subsequently be reduced back to arsenite under appropriate conditions.

The redox state of arsenic has a profound impact on its environmental behavior, as As(V) is generally less mobile than As(III) due to its stronger adsorption to mineral surfaces. nih.gov

Environmental Speciation and Distribution of this compound and its Abiotic Products

The environmental speciation of arsenic refers to the distribution of its various chemical forms. The speciation of this compound and its degradation products will be a dynamic interplay of the processes described above.

In sulfidic waters, the formation of thioarsenates is a key process. acs.org It is possible that under certain conditions, this compound could participate in exchange reactions with dissolved sulfide (B99878), leading to the formation of other thioarsenate species. The stability of thioarsenates is sensitive to oxygen and pH. acs.org

The abiotic transformation of this compound will likely lead to a mixture of arsenic species in the environment.

Potential Abiotic Transformation Products:

Arsenite (As(III)): A likely product of hydrolysis.

Arsenate (As(V)): Formed through oxidation of the As(III) moiety.

Other Thioarsenates: Potentially formed through reactions with dissolved sulfide.

Propyl Mercaptan (Propanethiol): A potential product of hydrolysis.

The distribution of these species between the aqueous and solid phases will depend on the local geochemical conditions, including pH, redox potential, and the composition of sediments. For instance, in oxidizing environments, the formation of arsenate would favor its association with iron oxide-rich sediments. researchgate.net Conversely, in sulfidic and reducing environments, the formation of mobile thioarsenite or other thioarsenate species could enhance arsenic mobility. nih.gov

Interactive Data Table: Factors Influencing Arsenic Speciation and Mobility

| Environmental Factor | Influence on this compound and its Products |

| High Redox Potential (Oxic) | Oxidation of As(III) to As(V), leading to increased sorption and decreased mobility. |

| Low Redox Potential (Anoxic) | Potential for reduction of any formed As(V) to As(III), increasing mobility. Formation of thioarsenates in the presence of sulfide. |

| High pH | Can lead to desorption of arsenic species from mineral surfaces, increasing mobility. mdpi.com |

| Low pH | Can affect hydrolysis rates and the surface charge of minerals, influencing sorption. |

| Presence of Iron/Manganese Oxides | Strong sorption sites for arsenate and other arsenic species, reducing mobility. geoscienceworld.org |

| Presence of Sulfide | Can lead to the formation of soluble thioarsenate and thioarsenite species. acs.orgnih.gov |

| Sunlight | Can induce photolytic degradation of the organic moiety and influence redox state. researchgate.net |

Future Directions and Interdisciplinary Research on Propyl Thioarsenite Chemistry

Emerging Synthetic Strategies for Highly Functionalized Propyl Thioarsenites

The synthesis of highly functionalized organoarsenic compounds, including propyl thioarsenites, is an area of growing interest, driven by the need for novel molecules with specific chemical and physical properties. While specific literature on the synthesis of "propyl thioarsenite" is sparse, emerging strategies in organoarsenic chemistry, particularly the formation of arsenic-sulfur (As-S) bonds, provide a foundation for developing synthetic routes to these compounds.

Historically, the synthesis of organoarsenic compounds has relied on methods such as the alkylation of arsenic halides with organometallic reagents (e.g., Grignard or organolithium reagents) wikipedia.org. For thioarsenites, a common approach involves the reaction of an organoarsenical oxide or halide with a sulfur source. For instance, the reaction of a propylarsenical precursor, such as propylarsine oxide or a propylarsenious dihalide, with hydrogen sulfide (B99878) (H₂S) or an appropriate thiol could theoretically yield propyl thioarsenites.

More advanced synthetic methodologies are being explored to create complex and highly functionalized organoarsenic species. These include:

Controlled Thiolation Reactions: The precise control of stoichiometry and reaction conditions is crucial in the synthesis of thioarsenites to achieve the desired degree of sulfur substitution. The formation of thioarsenite species in aqueous systems is influenced by pH and the concentration of dissolved sulfide nih.govresearchgate.net. These principles can be adapted for synthetic purposes in organic solvents, allowing for the targeted synthesis of mono-, di-, or trithiopropyl arsenites.

Use of Silylating Agents: The use of silylating agents, such as hexamethyldisilathiane (B1360051) ((CH₃)₃Si)₂S, has been a successful strategy for the synthesis of thio-derivatives of various elements. The reaction of an organoarsenic oxide with a silylating agent can provide a clean and efficient route to the corresponding thioarsenite, avoiding the use of corrosive and toxic H₂S gas.

Catalytic Methods: While not yet widely applied to thioarsenite synthesis, catalytic methods are an emerging area in organoarsenic chemistry. The development of catalysts that can facilitate the formation of As-S bonds with high selectivity and functional group tolerance would represent a significant advancement.

The table below summarizes potential synthetic approaches for functionalized propyl thioarsenites based on general organoarsenic chemistry principles.

| Synthetic Approach | Precursors | Reagents | Potential Products |

| Direct Thiolation | Propylarsenious oxide, Propylarsenious dihalide | Hydrogen sulfide, Sodium hydrosulfide | Monothis compound, Dithis compound |

| Thiol Exchange | Propylarsenious acid esters | Propanethiol | This compound esters |

| Silyl Thioether Reaction | Propylarsenious oxide | Hexamethyldisilathiane | This compound |

It is important to note that the synthesis of organoarsenic compounds requires specialized techniques and safety precautions due to the toxicity of many arsenic-containing reagents and products nih.gov. The development of safer and more efficient synthetic methods is a key focus of ongoing research.

Advancements in Analytical Methodologies for Trace Detection and Speciation

The environmental and biological significance of organoarsenic compounds necessitates the development of sensitive and selective analytical methods for their detection and speciation at trace levels. The toxicity and mobility of arsenic are highly dependent on its chemical form, making speciation analysis crucial for a comprehensive risk assessment nih.govnih.gov. While methods specifically validated for "this compound" are not extensively documented, the techniques developed for the analysis of other complex organoarsenic species are directly applicable.

Hyphenated Chromatographic Techniques:

The gold standard for arsenic speciation analysis is the coupling of a chromatographic separation technique with a highly sensitive elemental detector.

High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS): This is the most powerful and widely used technique for arsenic speciation nih.govnumberanalytics.comnumberanalytics.comrsc.org. HPLC separates the different arsenic species based on their polarity and charge, and the ICP-MS provides element-specific detection with extremely low detection limits, often in the parts-per-trillion (ppt) range. Different HPLC modes, such as anion-exchange, cation-exchange, and reversed-phase chromatography, can be employed to separate a wide range of organoarsenic compounds, including thioarsenites rsc.orgacs.org.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile or derivatized organoarsenic compounds, GC-MS is a viable analytical technique. Derivatization is often required to increase the volatility of the arsenic species before introduction into the GC system nih.gov.

Emerging Analytical Technologies:

Research is ongoing to develop more rapid, portable, and cost-effective methods for arsenic speciation.

Capillary Electrophoresis-Inductively Coupled Plasma Mass Spectrometry (CE-ICP-MS): CE offers high separation efficiency and requires only small sample volumes, making it an attractive alternative to HPLC for certain applications numberanalytics.com.

Nanotechnology-based Sensors: The development of sensors utilizing nanomaterials for the selective detection of specific arsenic species is an active area of research. These sensors hold the promise of providing real-time, in-situ measurements numberanalytics.com.

The table below compares the key features of the primary analytical techniques used for organoarsenic speciation.

| Analytical Technique | Principle | Advantages | Limitations |

| HPLC-ICP-MS | Chromatographic separation followed by elemental mass spectrometric detection. | High sensitivity, high selectivity, can analyze a wide range of compounds. | High instrument cost, requires skilled operator. |

| GC-MS | Separation of volatile compounds followed by mass spectrometric detection. | High resolution, good for volatile species. | Often requires derivatization, not suitable for non-volatile compounds. |

| CE-ICP-MS | Separation based on electrophoretic mobility coupled with elemental detection. | High separation efficiency, small sample volume. | Lower sample loading capacity compared to HPLC. |

A significant challenge in the analysis of thioarsenites is their potential instability. Thioarsenites can be susceptible to oxidation and hydrolysis, which can alter their chemical form during sample collection, storage, and analysis acs.org. Therefore, careful sample handling and preservation are critical to obtain accurate speciation data. The lack of certified reference materials for many organoarsenic compounds, including this compound, also presents a challenge for method validation and quality control nih.govnih.gov.

Interdisciplinary Research Integrating this compound with Materials Science and Catalysis

While the direct application of "this compound" in materials science and catalysis is not yet established in the scientific literature, the unique properties of organoarsenic compounds suggest potential avenues for interdisciplinary research. The arsenic atom in organoarsenic compounds possesses a lone pair of electrons and can exhibit variable coordination geometries, making it an interesting building block for new materials and catalysts nih.gov.

Potential Applications in Materials Science:

Semiconducting Materials: Some organoarsenic polymers have been investigated for their semiconducting properties dtic.mil. The incorporation of thioarsenite moieties into polymer backbones could modulate their electronic properties, potentially leading to new materials for applications in electronics and optoelectronics numberanalytics.com. The polarizable nature of the As-S bond might enhance charge transport properties.

Nanoparticle Synthesis: Organoarsenic compounds can serve as precursors for the synthesis of arsenic-containing nanoparticles. For example, the controlled decomposition of a this compound could potentially yield arsenic sulfide (AsₓSᵧ) nanoparticles with specific sizes and morphologies. These nanoparticles could have applications in areas such as photonics and sensing. The use of organoarsenic compounds in the formation of hybrid nanocomposites is also an area of interest nih.gov.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of the arsenic and sulfur atoms in a this compound ligand to coordinate with metal ions could be exploited to construct novel coordination polymers and MOFs. These materials have potential applications in gas storage, separation, and catalysis.

Potential Applications in Catalysis:

Ligands for Homogeneous Catalysis: The thioarsenite group could function as a ligand for transition metal catalysts. The soft nature of the sulfur and arsenic atoms would favor coordination to soft metals like palladium, platinum, and gold. The electronic and steric properties of the propyl group could be tuned to influence the activity and selectivity of the catalyst in various organic transformations.

Precursors for Heterogeneous Catalysts: this compound could be used as a precursor to prepare supported arsenic sulfide catalysts. These materials could be catalytically active in hydrodesulfurization (HDS) processes, which are important in the refining of crude oil.

The table below outlines hypothetical interdisciplinary research areas for this compound.

| Research Area | Potential Role of this compound | Desired Outcome |

| Materials Science | Monomer for polymerization | Novel semiconducting polymers |

| Precursor for nanoparticle synthesis | Controlled synthesis of arsenic sulfide nanoparticles | |

| Ligand for MOF synthesis | New porous materials for gas storage/separation | |

| Catalysis | Ligand for transition metal complexes | Highly selective homogeneous catalysts |

| Precursor for supported catalysts | Active heterogeneous catalysts for HDS |

It is important to emphasize that these are prospective applications based on the known chemistry of related organoarsenic and sulfur-containing compounds. Significant research would be required to synthesize and characterize this compound-containing materials and to evaluate their performance in these applications.

Challenges and Opportunities in Understanding Complex Organoarsenic Systems

The study of complex organoarsenic systems, including compounds like this compound, presents a number of significant challenges that also create opportunities for future research.

Challenges:

Analytical Complexity: The sheer number and variety of organoarsenic species that can exist in environmental and biological systems make their comprehensive analysis a formidable task nih.govnih.gov. Many of these compounds are present at trace concentrations in complex matrices, requiring highly sensitive and selective analytical techniques nih.govresearchgate.net. The potential for interconversion between different arsenic species during sample handling and analysis is a major concern nih.govnumberanalytics.com.

Lack of Standards and Reference Materials: A major bottleneck in organoarsenic research is the limited availability of analytical standards and certified reference materials nih.gov. This hinders the accurate identification and quantification of newly discovered organoarsenic compounds. The synthesis of these standards is often a complex and challenging task.

Incomplete Toxicological Data: While the toxicity of inorganic arsenic is well-established, there is a significant lack of toxicological data for the vast majority of organoarsenic compounds researchgate.nettandfonline.comacs.org. This knowledge gap makes it difficult to assess the risks associated with exposure to these compounds. The assumption that all organic forms of arsenic are less toxic than inorganic forms has been challenged by recent studies tandfonline.com.

Understanding Biogeochemical Cycling: The pathways by which organoarsenic compounds are formed, transformed, and degraded in the environment are not fully understood tandfonline.comusa-journals.com. Elucidating these biogeochemical cycles is essential for predicting the fate and transport of arsenic in the environment.

Opportunities:

Development of Advanced Analytical Techniques: The challenges in organoarsenic analysis drive the development of new and improved analytical methods. There is a need for techniques that can provide more comprehensive speciation information, including the identification of unknown organoarsenic compounds, with higher throughput and lower cost numberanalytics.com.

Synthetic Chemistry: The need for analytical standards provides an opportunity for synthetic chemists to develop new and efficient methods for the preparation of a wide range of organoarsenic compounds. This includes the development of strategies for the synthesis of isotopically labeled standards to be used in tracer studies.

Toxicology and Health Sciences: The uncertainty surrounding the toxicity of many organoarsenic compounds highlights the need for further research in this area. This includes in vitro and in vivo studies to determine the mechanisms of toxicity and to establish safe exposure levels.

Environmental Science and Microbiology: Investigating the role of microorganisms in the methylation and transformation of arsenic in the environment is a key area for future research. This knowledge can be used to develop bioremediation strategies for arsenic-contaminated sites.

The table below summarizes the key challenges and corresponding research opportunities in the field of complex organoarsenic systems.

| Challenge | Research Opportunity |

| Analytical Complexity | Development of advanced, high-throughput speciation techniques. |

| Lack of Standards | Synthesis of new analytical standards and certified reference materials. |

| Incomplete Toxicological Data | In-depth toxicological studies of a wider range of organoarsenic compounds. |

| Understanding Biogeochemical Cycling | Elucidation of the microbial and abiotic pathways of arsenic transformation. |

Q & A

Q. What experimental conditions are critical for synthesizing propyl thioarsenite in laboratory settings?

this compound synthesis requires precise control of sulfide concentrations, pH, and redox conditions. For example, studies show that thioarsenite species (including S:As ratios of 1:1 to 4:1) form preferentially in neutral to slightly alkaline pH (pH 7–9) and sulfide concentrations >10⁻⁴.³ M. Reactions typically involve arsenite (As(III)) and sulfide (H₂S/HS⁻) under anaerobic conditions. Use inert gas purging (e.g., nitrogen) to prevent oxidation, and monitor sulfide levels via spectrophotometry or ion chromatography .

Q. Which analytical techniques are most effective for identifying and quantifying this compound in solution?

Ion chromatography coupled with inductively coupled plasma mass spectrometry (IC-ICP-MS) is the gold standard for speciation analysis. This method separates thioarsenite species based on charge and size, enabling quantification of S:As ratios (1:1 to 4:1). For validation, compare retention times with synthetic standards and use internal standards (e.g., arsenate spikes) to correct for matrix effects. Spectrophotometric titration with oxidizing agents (e.g., iodine) can also quantify thioarsenite concentrations but lacks speciation resolution .

Q. How do pH and sulfide concentration influence the stability of this compound in aqueous systems?

Stability is highly pH-dependent. At neutral pH (7–8), thioarsenites dominate when ΣH₂S >10⁻⁴.³ M. Below this threshold, arsenite (As(OH)₃) becomes predominant. In alkaline conditions (pH >10), thioarsenite species dissociate into arsenite and sulfide ions. Use buffered solutions (e.g., Tris-HCl) to maintain pH and periodic sulfide replenishment to stabilize the species. Note that dissolved oxygen or iron impurities can catalyze oxidation, leading to arsenate formation .

Advanced Research Questions

Q. How does the speciation of this compound vary under fluctuating sulfide concentrations and redox gradients?

Dynamic sulfide environments (e.g., stratified water columns) promote speciation shifts. For example, at ΣH₂S >10⁻³ M, S:As 4:1 species dominate, but lower sulfide levels (<10⁻⁴ M) favor 1:1 or 2:1 ratios. Redox gradients further complicate speciation: reducing conditions stabilize thioarsenites, while oxidizing conditions drive conversion to arsenate. Use kinetic modeling (e.g., PHREEQC) with equilibrium constants for As-S-O-H species to predict speciation under variable conditions .

Q. What methodological challenges arise when reconciling contradictory data on this compound’s environmental persistence?

Discrepancies often stem from undersampling or incomplete speciation analysis. For instance, thioarsenites may co-precipitate with iron sulfides or adsorb onto mineral surfaces, leading to underestimation of dissolved species. To address this:

- Conduct parallel experiments with and without iron to isolate adsorption effects.

- Use sequential extraction (e.g., acetic acid for surface-bound vs. hydroxylamine for crystalline phases) to quantify partitioned arsenic.

- Validate field data with laboratory simulations under identical geochemical conditions .

Q. What strategies ensure reproducibility in this compound experiments, particularly in complex matrices?

Key strategies include:

- Standardized protocols : Pre-condition reagents (e.g., sulfide stock solutions) to remove oxygen via nitrogen sparging.

- Quality controls : Run triplicate assays with internal standards (e.g., ⁷⁴Ge for ICP-MS drift correction).

- Data transparency : Report all experimental parameters (pH, ionic strength, sulfide concentration) and raw datasets for peer validation.

- Inter-laboratory comparisons : Share synthetic standards between labs to calibrate analytical methods .

Key Methodological Recommendations

- Synthesis : Use anaerobic chambers for reagent preparation to prevent oxidation.

- Analysis : Combine IC-ICP-MS with X-ray absorption spectroscopy (XAS) for structural validation.

- Data reporting : Include raw chromatograms, calibration curves, and detection limits in supplementary materials to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.